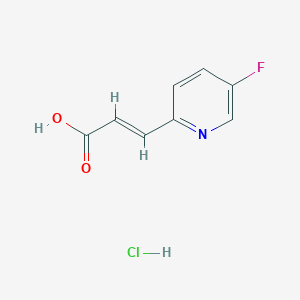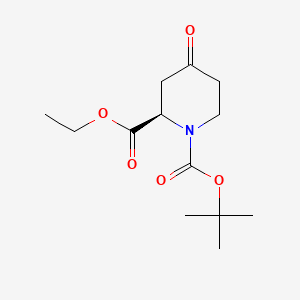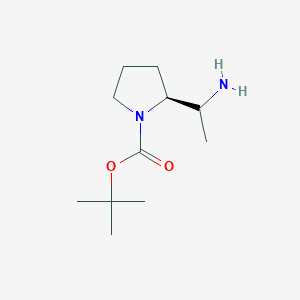![molecular formula C12H15NO B1403289 3H-螺[苯并呋喃-1,3'-哌啶] CAS No. 54775-03-0](/img/structure/B1403289.png)
3H-螺[苯并呋喃-1,3'-哌啶]
描述
3H-spiro[2-benzofuran-1,3’-piperidine] is a spirocyclic compound that features a unique structure where a benzofuran ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
科学研究应用
3H-spiro[2-benzofuran-1,3’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
生化分析
Biochemical Properties
3H-spiro[2-benzofuran-1,3’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. This compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and function, influencing various biochemical pathways.
Cellular Effects
The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect the expression of specific genes, thereby impacting protein synthesis and cellular responses. Its influence on cellular metabolism includes changes in the rates of metabolic reactions and the levels of metabolites.
Molecular Mechanism
At the molecular level, 3H-spiro[2-benzofuran-1,3’-piperidine] exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-spiro[2-benzofuran-1,3’-piperidine] can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over extended periods The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3H-spiro[2-benzofuran-1,3’-piperidine] can lead to sustained changes in cellular processes
Dosage Effects in Animal Models
The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular function and metabolic processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3H-spiro[2-benzofuran-1,3’-piperidine].
Metabolic Pathways
3H-spiro[2-benzofuran-1,3’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and duration of action, as well as its potential side effects. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect metabolic flux and the levels of specific metabolites, further impacting cellular functions.
Transport and Distribution
Within cells and tissues, 3H-spiro[2-benzofuran-1,3’-piperidine] is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are essential for understanding how 3H-spiro[2-benzofuran-1,3’-piperidine] reaches its target sites and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3H-spiro[2-benzofuran-1,3’-piperidine] plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[2-benzofuran-1,3’-piperidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzofuran derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3H-spiro[2-benzofuran-1,3’-piperidine] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
3H-spiro[2-benzofuran-1,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with sigma receptors, which are involved in pain modulation and neuroprotection.
相似化合物的比较
Similar Compounds
- 1’-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]
- 3H-spiro[1-benzofuran-2,4’'-piperidine]
Uniqueness
3H-spiro[2-benzofuran-1,3’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This structure allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMDBNDUHBEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54775-03-0 | |
| Record name | 3H-spiro[2-benzofuran-1,3'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)
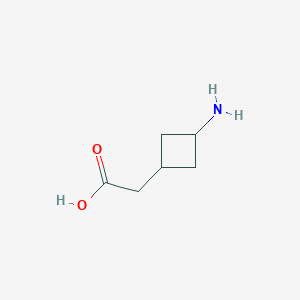

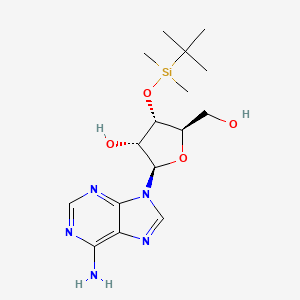
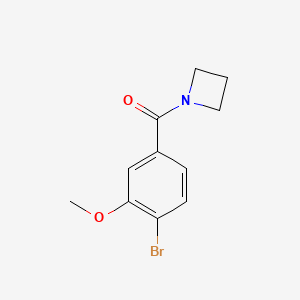
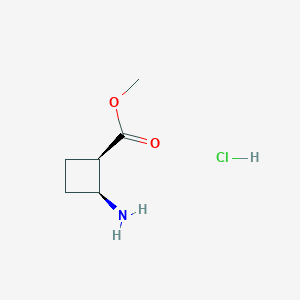
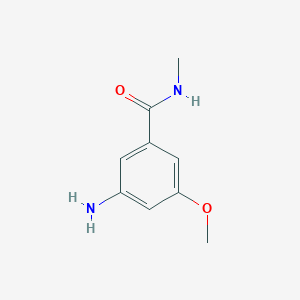
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

